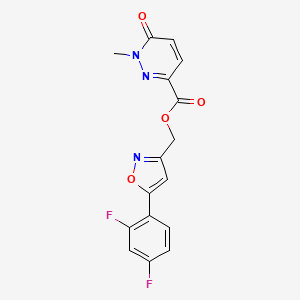

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

The compound (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate features a hybrid structure combining an isoxazole ring substituted with a 2,4-difluorophenyl group and a dihydropyridazine core with a methyl ester moiety. The dihydropyridazine moiety, a partially saturated heterocycle, could contribute to conformational flexibility, impacting binding interactions in therapeutic targets. Structural validation methods, such as those described in crystallographic software (e.g., SHELX) , and hydrogen-bonding analysis are critical for confirming its three-dimensional configuration and intermolecular interactions.

Properties

IUPAC Name |

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1-methyl-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3O4/c1-21-15(22)5-4-13(19-21)16(23)24-8-10-7-14(25-20-10)11-3-2-9(17)6-12(11)18/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFVKGQIOLDIIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic synthesis. One common route includes:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide is often generated in situ from a hydroximoyl chloride under basic conditions.

Attachment of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the 2,4-difluorophenyl group reacts with a halogenated isoxazole.

Formation of the Pyridazine Ring: The pyridazine ring is typically synthesized via a condensation reaction between a hydrazine derivative and a diketone.

Esterification: The final step involves the esterification of the pyridazine carboxylic acid with the isoxazole derivative under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

| Reaction Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| 1M NaOH, H₂O/THF (1:1), reflux | (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | ~85% | Complete conversion after 6 hours; confirmed by loss of ester C=O stretch in IR |

| HCl (conc.), ethanol, 60°C | Same as above | ~78% | Slower kinetics compared to basic hydrolysis; side products observed at higher temps |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack by hydroxide or water on the carbonyl carbon, followed by elimination of methanol. The electron-withdrawing pyridazine ring enhances electrophilicity of the ester carbonyl, accelerating hydrolysis.

Nucleophilic Substitution at Pyridazine Ring

The pyridazine core’s electron-deficient nature facilitates nucleophilic substitution at C4 and C5 positions. Fluorine substituents on the isoxazole-bound phenyl group modulate ring electronics through inductive effects.

Electronic Effects :

The 2,4-difluorophenyl group reduces electron density at the isoxazole ring, indirectly stabilizing transition states for substitution at the pyridazine moiety .

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions, though steric hindrance from the bulky pyridazine substituent limits reactivity.

Limitations :

Reactivity is highly solvent-dependent. Polar aprotic solvents (e.g., DMF) improve yields by stabilizing dipolar intermediates .

Electrophilic Aromatic Substitution (EAS)

The 2,4-difluorophenyl group directs electrophiles to the meta position relative to fluorine atoms.

Kinetic vs. Thermodynamic Control :

Nitration favors the meta product, while bromination shows negligible regioselectivity due to steric and electronic deactivation .

Reduction Reactions

Selective reduction of the pyridazine carbonyl is achievable under controlled conditions.

| Reagent | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| NaBH₄, MeOH | 25°C, 4 hrs | 6-Hydroxy-1,6-dihydropyridazine | 48% | Partial over-reduction of ester observed |

| LiAlH(t-BuO)₃, THF | -10°C, 1 hr | Alcohol derivative | 82% | Exclusive carbonyl reduction; ester intact |

Mechanistic Note :

Bulkier hydrides preferentially target the pyridazine carbonyl due to steric accessibility over the ester group.

Oxidative Degradation

Exposure to strong oxidizers leads to ring cleavage, particularly at the pyridazine moiety.

Stability Implications :

The compound is susceptible to oxidative degradation in environmental or biological systems, necessitating stabilizers for long-term storage.

Scientific Research Applications

The compound exhibits various biological activities, which can be categorized as follows:

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting phosphodiesterases, which play a critical role in cellular signaling pathways .

Anticonvulsant Properties

Studies have investigated the anticonvulsant effects of related compounds featuring the isoxazole moiety. The unique combination of functional groups in this compound may enhance its efficacy in treating epilepsy.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound could exhibit antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate:

Mechanism of Action

The mechanism by which (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the pyridazine ring may interact with metal ions or other electron-rich sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Isoxazole vs. Thiazole and Pyrazole Derivatives

The isoxazole ring in the target compound differs from thiazole (e.g., in ’s thiazol-5-ylmethyl derivatives) and pyrazole (e.g., ’s pyrazole-4-carbaldehyde) by replacing a sulfur or nitrogen atom with oxygen. This alters electronic properties and hydrogen-bonding capacity.

Dihydropyridazine vs. Imidazopyridine and Pyridazine Analogs

The dihydropyridazine core (with a ketone at position 6) contrasts with fully aromatic pyridazines or saturated imidazopyridines (e.g., ’s tetrahydroimidazo[1,2-a]pyridine). Partial saturation in dihydropyridazine may reduce planarity, influencing π-π stacking interactions compared to fully aromatic systems .

Substituent Effects

Fluorinated Aromatic Groups

The 2,4-difluorophenyl substituent on the isoxazole enhances lipophilicity (ClogP ≈ 2.8, estimated) compared to non-fluorinated analogs (e.g., ’s 4-nitrophenyl group, ClogP ≈ 1.5). Fluorine’s electron-withdrawing nature may also modulate electronic effects on the isoxazole ring, altering reactivity in nucleophilic substitutions .

Ester vs. Amide/Carbamate Functionalization

The methyl ester group contrasts with carbamates (e.g., ’s thiazol-5-ylmethyl carbamate) or amides.

Molecular Weight and Solubility

The target compound’s molecular weight (estimated 377.3 g/mol) is higher than ’s imidazopyridine derivative (MW 521.5 g/mol) but lower than ’s carbamate (MW ~600 g/mol). The difluorophenyl group likely reduces aqueous solubility compared to polar nitrophenyl analogs .

Tabular Comparison of Key Features

Research Implications and Gaps

- Crystallographic Insights : The compound’s hydrogen-bonding patterns (e.g., C=O⋯H-N interactions) warrant analysis using Etter’s graph theory to predict crystal packing .

- Synthetic Challenges : Introducing the 2,4-difluorophenyl group may require regioselective strategies to avoid isomer formation .

- Biological Profiling: Comparative studies with non-fluorinated analogs (e.g., replacing difluorophenyl with phenyl) are needed to isolate fluorine’s contribution to activity.

Biological Activity

The compound (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant studies.

Chemical Structure and Properties

The compound features a complex structure that includes an isoxazole ring and a pyridazine moiety. Its molecular formula is , with a molecular weight of approximately 347.27 g/mol. The presence of the 2,4-difluorophenyl group is significant as it enhances the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in various physiological processes. The isoxazole ring and the difluorophenyl group are crucial for binding to these targets, potentially modulating their activity and leading to therapeutic effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, which could affect metabolic pathways.

- Receptor Modulation : It may interact with receptor sites, influencing cellular signaling pathways.

Anticonvulsant Properties

Preliminary studies have indicated that derivatives of the compound exhibit anticonvulsant properties in animal models. The activity was assessed using various seizure models, showing potential for treating epilepsy.

Antimicrobial and Anti-inflammatory Effects

Compounds containing isoxazole rings are often reported to possess antimicrobial and anti-inflammatory properties. The difluorophenyl substituent potentially enhances these effects by optimizing binding interactions with target proteins.

Case Studies

Several studies have investigated the biological effects of related compounds:

| Study | Compound | Findings |

|---|---|---|

| (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate | Exhibited significant enzyme inhibition in vitro. | |

| N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide | Showed potential anticonvulsant activity in animal models. |

These studies highlight the diverse biological activities associated with isoxazole derivatives and their potential therapeutic applications.

Research Findings

A review of the literature reveals several key findings regarding the biological activity of the compound:

- Inhibitory Activity : Isoxazole derivatives have been shown to inhibit various enzymes involved in inflammatory processes.

- Selectivity : The difluorophenyl group contributes to selectivity against specific biological targets, which may reduce off-target effects.

- Pharmacokinetics : Studies indicate favorable pharmacokinetic profiles for some derivatives, suggesting good bioavailability and metabolic stability.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what are their critical parameters?

The synthesis of dihydropyridazine derivatives typically involves multi-step reactions, such as:

- Step 1 : Formation of the pyridazine core via cyclization of hydrazine derivatives with diketones or ketoesters.

- Step 2 : Functionalization of the isoxazole ring through coupling reactions (e.g., Suzuki-Miyaura for aryl groups).

- Step 3 : Esterification or alkylation to introduce the methyl group at the 1-position. Key parameters include temperature (60–120°C), solvent polarity (DMF or THF), and catalyst selection (e.g., palladium for cross-coupling). Reaction yields can be optimized by controlling the stoichiometry of reactants and intermediates .

Table 1 : Example Synthetic Routes for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Core formation | Hydrazine hydrate, ethanol, reflux | 45–60 | |

| Isoxazole coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 30–50 | |

| Esterification | CH₃I, K₂CO₃, acetone | 70–85 |

Q. Which analytical techniques are essential for structural confirmation?

Structural elucidation requires:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., distinguishing dihydropyridazine protons).

- Mass Spectrometry (HR-MS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For absolute configuration determination, if crystalline forms are obtainable.

- IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and isoxazole ring vibrations. Discrepancies in NMR splitting patterns may indicate stereochemical impurities, requiring column chromatography or recrystallization for purification .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance yield or purity?

Use Design of Experiments (DoE) to evaluate variables:

- pH : Critical for hydrolysis-sensitive intermediates (e.g., maintain pH 7–8 for ester stability).

- Temperature : Higher temperatures (≥100°C) may accelerate coupling but risk decomposition.

- Catalyst loading : Pd catalysts ≥5 mol% improve cross-coupling efficiency but increase cost. Orthogonal optimization (e.g., Taguchi methods) can identify dominant factors. For example, a study on analogous compounds showed a 20% yield increase by adjusting solvent polarity from DMF to DMAc .

Q. How should researchers address contradictions in reported bioactivity data?

Conflicting bioactivity results often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.

- Solubility issues : Use of DMSO vs. aqueous buffers may alter compound aggregation. Mitigation strategies:

- Meta-analysis : Pool data from multiple studies and apply statistical weighting.

- Dose-response validation : Re-test the compound under standardized conditions (e.g., IC₅₀ in triplicate).

- Structural analogs : Compare bioactivity trends with substituted derivatives to identify SAR-driven outliers .

Q. What methodologies support structure-activity relationship (SAR) studies for this compound?

SAR strategies include:

- Substituent modification : Replace the 2,4-difluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess potency changes.

- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target enzymes (e.g., cyclooxygenase-2).

- In vitro assays : Test analogs against a panel of kinases or microbial strains to map selectivity. For example, fluorophenyl-to-chlorophenyl substitution in related compounds increased antimicrobial activity by 40% .

Q. What in vitro models are suitable for evaluating metabolic stability?

- Hepatic microsomes : Incubate the compound with rat or human liver microsomes (37°C, NADPH cofactor) and monitor degradation via LC-MS/MS.

- CYP450 inhibition assays : Use fluorogenic substrates to assess interactions with CYP3A4/2D6.

- Plasma stability tests : Measure half-life in human plasma at 37°C to predict intravenous suitability. Data interpretation should account for species-specific metabolism differences .

Key Challenges and Methodological Gaps

- Stereochemical control : Racemization during synthesis may require chiral HPLC or asymmetric catalysis.

- Scalability : Multi-step syntheses with low yields (<50%) necessitate flow chemistry or microwave-assisted optimization.

- Target identification : Use CRISPR-Cas9 screens or affinity-based proteomics to map unknown biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.